![molecular formula C20H27N3O2S B4588631 2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl cyclohexylcarbamate](/img/structure/B4588631.png)
2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl cyclohexylcarbamate
Overview
Description
2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl cyclohexylcarbamate is a complex organic compound characterized by the presence of a quinazoline ring, a sulfanyl group, and a cyclohexylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl cyclohexylcarbamate typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl cyclohexylcarbamate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazoline ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while reduction of the quinazoline ring may produce partially or fully reduced derivatives .
Scientific Research Applications
2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl cyclohexylcarbamate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an active pharmaceutical ingredient or a lead compound for developing new drugs.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl cyclohexylcarbamate involves its interaction with specific molecular targets and pathways. The quinazoline ring may interact with enzymes or receptors, while the sulfanyl group can modulate the compound’s reactivity and binding affinity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl 2-methoxybenzoate
- 2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl 4-chlorobenzoate
Uniqueness
Compared to similar compounds, 2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl cyclohexylcarbamate is unique due to the presence of the cyclohexylcarbamate moiety, which may impart distinct chemical and biological properties. This uniqueness can be leveraged for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2-(4,6,7-trimethylquinazolin-2-yl)sulfanylethyl N-cyclohexylcarbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2S/c1-13-11-17-15(3)21-19(23-18(17)12-14(13)2)26-10-9-25-20(24)22-16-7-5-4-6-8-16/h11-12,16H,4-10H2,1-3H3,(H,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFRNLJSRRPYOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1C)SCCOC(=O)NC3CCCCC3)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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